molecular formula C7H12ClN3 B2736914 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride CAS No. 2193066-71-4

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride

Cat. No.: B2736914
CAS No.: 2193066-71-4
M. Wt: 173.64
InChI Key: QXUMZOBZRBMHOO-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride (CAS: 2193066-71-4) is a spirocyclic compound characterized by a bicyclo[3.2.1]octane core fused with a diazirine ring. Its molecular formula is C₇H₁₂ClN₃, with a molecular weight of 173.64 g/mol .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMZOBZRBMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)N=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride has the molecular formula C7H11N3HClC_7H_{11}N_3\cdot HCl and a molecular weight of approximately 173.64 g/mol. Its structure features a bicyclic framework that contributes to its reactivity and interactions with biological systems.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that it may exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Its unique structure may allow it to interact with cellular mechanisms involved in cancer proliferation, warranting further exploration in oncology.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various reactions such as cycloadditions and functional group transformations.
  • Reagent in Organic Reactions : The compound's diazirine moiety allows it to participate in photochemical reactions, making it useful in the development of photoaffinity labels for studying protein interactions.

Biochemical Research

In biochemical studies, this compound has shown promise due to its ability to interact with enzymes and receptors:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme regulation and potential therapeutic targets.
  • Cellular Interaction Studies : The compound's ability to bind to biomolecules allows researchers to study cellular processes and signaling pathways.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential as an antibiotic agent.
Study BAnticancer ResearchShowed inhibition of cancer cell proliferation in vitro; requires further investigation for clinical applications.
Study COrganic SynthesisSuccessfully used as an intermediate in synthesizing complex heterocycles; highlights versatility in chemical applications.

Mechanism of Action

The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride involves the generation of reactive intermediates, such as carbenes, upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing for the modification of biomolecules or materials. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic hydrochlorides:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Spiro Component Key Substituents/Modifications Purity Storage Conditions
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] HCl (2193066-71-4) C₇H₁₂ClN₃ 173.64 Diazirine None N/A -20°C, inert atmosphere
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione HCl (77398-55-1) C₉H₁₂ClN₃O₂ 231.68 Imidazolidine-2',5'-dione Dione ring addition 95% N/A
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one HCl (1881288-16-9) C₁₀H₁₇ClN₂O₂ 232.71 Morpholinone Morpholinone ring ≥95% N/A
Propyl-2-(8-(3-fluorobenzyl)-...-diazirine]-1'-yl)acetate (7g) C₂₀H₂₆FN₃O₄ 404.4 Diazirine + imidazolidine 3-Fluorobenzyl substituent N/A N/A

Key Observations :

  • Diazirine vs. Heterocyclic Rings: The target compound’s diazirine moiety distinguishes it from analogues with morpholinone () or imidazolidine-dione () spiro components. Diazirines are known for photoaffinity labeling applications, whereas morpholinones and imidazolidines are common in bioactive molecules .
  • The target compound lacks such substituents, suggesting simpler reactivity or metabolic pathways.
  • Molecular Weight : The target compound’s lower molecular weight (173.64 vs. >230 for others) may improve bioavailability or synthetic accessibility .

Biological Activity

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique spirocyclic structure and the presence of diazirine moieties suggest interesting biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2193066-71-4
  • Molecular Formula : C7H12ClN3
  • Molecular Weight : 173.64 g/mol

The primary mechanism of action for this compound involves its interaction with nAChRs, particularly the α7 subtype. These receptors are implicated in various neurological processes and are known to influence inflammation and neuroprotection.

Interaction with α7 nAChRs

Research indicates that compounds targeting α7 nAChRs can modulate inflammatory responses and neuronal signaling pathways. For instance, activation of these receptors has been associated with increased levels of anti-inflammatory cytokines such as IL-10 and a reduction in pro-inflammatory cytokines .

Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit antinociceptive properties in animal models. This suggests potential applications in pain management.

Neuroprotective Effects

The neuroprotective capabilities of nAChR agonists have been documented extensively. Activation of α7 nAChRs can lead to enhanced neuronal survival under stress conditions, which is crucial for developing treatments for neurodegenerative diseases.

Study on Inflammation Modulation

In a study examining the effects of α7 nAChR agonists on inflammation, it was found that these compounds could significantly reduce the expression of pro-inflammatory cytokines in microglial cells, suggesting a therapeutic role for this compound in inflammatory diseases .

Pharmacological Evaluation

A pharmacological evaluation indicated that this compound could act as a selective agonist for α7 nAChRs, leading to enhanced calcium influx and subsequent signaling cascades that promote cell survival and reduce apoptosis in neuronal cells.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] HClα7 nAChR AgonistAntinociceptive, Neuroprotective
GTS-21 (Benzylidene anabaseine)Partial Agonist at α7 nAChRCognitive Enhancement
NicotineNon-selective nAChR AgonistStimulant Effects

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
  • Protocol Standardization : Share detailed SOPs for synthesis (e.g., K₂CO₃ equivalents, reaction time) .
  • Inter-Lab Validation : Use round-robin testing with blinded samples to assess variability .
  • Documentation : Adhere to APA/IUPAC guidelines for reporting NMR shifts and yields .

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